molecular formula C9H16O3 B1391412 Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate CAS No. 1075-82-7

Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate

Cat. No.: B1391412
CAS No.: 1075-82-7
M. Wt: 172.22 g/mol
InChI Key: AUUICUZWYQYTNO-UHFFFAOYSA-N
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Description

Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate is an organic compound with the molecular formula C9H16O3. It is a colorless liquid with a sweet fragrance at room temperature. This compound is primarily used as an intermediate in chemical research and as a synthetic building block .

Scientific Research Applications

Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate is utilized in several scientific research fields:

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate can be synthesized through various methods. One common approach involves the esterification of 1-(hydroxymethyl)cyclopentanecarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate involves its interaction with specific molecular targets and pathways. For instance, its hydroxymethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative, which can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl cyclopentanecarboxylate
  • Methyl 1-(hydroxymethyl)cyclopentanecarboxylate
  • Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both an ester and a hydroxymethyl group on a cyclopentane ring. This combination allows it to participate in a diverse range of chemical reactions and makes it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

ethyl 1-(hydroxymethyl)cyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-2-12-8(11)9(7-10)5-3-4-6-9/h10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUUICUZWYQYTNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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